molecular formula C8H15NS B13109613 1-(Piperidin-1-yl)propane-1-thione CAS No. 5309-95-5

1-(Piperidin-1-yl)propane-1-thione

Cat. No.: B13109613
CAS No.: 5309-95-5
M. Wt: 157.28 g/mol
InChI Key: CUURCVRZUVWICM-UHFFFAOYSA-N
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Description

1-(Piperidin-1-yl)propane-1-thione is a sulfur-containing organic compound characterized by a piperidine ring attached to a propane backbone via a thione (C=S) functional group. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Synthesis:
The compound can be synthesized through reactions involving piperidine and thioacylating agents. For example, derivatives like 573-Phenyl-1-(piperidin-1-yl)propane-1-thione (compound 15) were prepared via reactions involving substituted phenyl groups and characterized using NMR spectroscopy and mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Piperidin-1-yl)propane-1-thione can be synthesized through several methods. One common approach involves the reaction of piperidine with a suitable thioester or thioketone under controlled conditions. For instance, the reaction between piperidine and 1-chloropropane-1-thione in the presence of a base such as sodium hydride can yield this compound. The reaction typically requires an inert atmosphere and moderate temperatures to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as transition metal complexes can be employed to enhance the reaction rate and selectivity. The use of solvent-free or green chemistry approaches is also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-1-yl)propane-1-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Piperidin-1-yl)propane-1-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Piperidin-1-yl)propane-1-thione depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the piperidine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of 1-(Piperidin-1-yl)propane-1-thione with analogs:

Compound Name Molecular Formula Functional Groups Key Features
This compound C₈H₁₃NS Thione (C=S), Piperidine High nucleophilicity due to thione; moderate lipophilicity from piperidine
1-(4-Chlorophenyl)propane-1-thione C₉H₉ClS Thione (C=S), Chlorophenyl Electron-withdrawing Cl enhances electrophilicity; reduced basicity
(E)-1-(Piperidin-1-yl)hexadec-2-en-1-one C₂₁H₃₅NO Ketone (C=O), Enone, Piperidine Long alkyl chain increases hydrophobicity; enone enables conjugation
1-Phenyl-3-(piperidin-1-yl)propan-1-one C₁₄H₁₇NO Ketone (C=O), Piperidine, Phenyl Aromatic phenyl enhances stability; ketone improves hydrogen bonding
Di(piperidin-1-yl)methanethione C₁₁H₂₀N₂S Thione (C=S), Dual Piperidine Symmetric structure; higher basicity due to dual piperidine substituents

Key Observations :

  • Thione vs. Ketone : The thione group in this compound increases nucleophilicity compared to ketone-containing analogs (e.g., 1-Phenyl-3-(piperidin-1-yl)propan-1-one), making it more reactive in thiol-disulfide exchange reactions .
  • Substituent Effects : The chlorophenyl group in 1-(4-Chlorophenyl)propane-1-thione introduces electron-withdrawing effects, reducing basicity compared to the electron-donating piperidine in the parent compound .

Spectroscopic and Physicochemical Properties

NMR Data :

  • This compound :
    • ¹H NMR (CDCl₃): δ 1.04–1.94 (piperidine protons), 3.08–4.31 (methylene protons adjacent to thione) .
    • ¹³C NMR (CDCl₃): δ 202.1 (C=S), 54.0 (piperidine carbons) .
  • 1-(4-Chlorophenyl)propane-1-thione :
    • ¹H NMR signals for aromatic protons (δ 7.20–7.30) and absence of piperidine peaks .

Solubility and Stability :

  • The thione group in this compound may reduce aqueous solubility compared to its ketone analogs (e.g., 1-Phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride), which form water-soluble salts .
  • Di(piperidin-1-yl)methanethione’s symmetric structure enhances thermal stability, as evidenced by its use in high-temperature reactions .

Biological Activity

1-(Piperidin-1-yl)propane-1-thione, also known by its CAS number 5309-95-5, is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant studies that illustrate its biological significance.

Molecular Formula: C7H14N1S1
Molecular Weight: 158.26 g/mol
IUPAC Name: this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its antimicrobial and anticancer properties. The compound is believed to interact with specific biological targets, leading to significant physiological effects.

Antimicrobial Activity

Research indicates that thione derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains and fungi, including resistant strains of Candida auris. The mechanism often involves disruption of microbial cell membranes and inhibition of metabolic pathways critical for microbial survival .

Anticancer Potential

The anticancer activity of thiones is another area of interest. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways. For example, compounds derived from piperidine have been shown to inhibit key enzymes involved in cancer cell proliferation .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses include:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in critical metabolic pathways.
  • Membrane Disruption: It may disrupt microbial membranes, leading to cell lysis.
  • Apoptosis Induction: The compound could activate apoptotic pathways in cancer cells, promoting programmed cell death.

Study 1: Antimicrobial Efficacy

A study focusing on the antimicrobial properties of piperidine derivatives demonstrated that certain thiones exhibited minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL against Candida auris. The study concluded that these compounds could serve as potential antifungal agents due to their ability to disrupt fungal cell membranes and induce apoptosis .

Study 2: Anticancer Activity

In another study, derivatives of piperidine were synthesized and tested for their cytotoxic effects against various cancer cell lines. The results indicated that some derivatives significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways. These findings suggest that this compound could be a valuable lead compound for developing new anticancer therapies .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundModerateSignificantEnzyme inhibition, apoptosis induction
Piperidine derivative AHighModerateMembrane disruption
Piperidine derivative BLowHighApoptosis induction

Properties

CAS No.

5309-95-5

Molecular Formula

C8H15NS

Molecular Weight

157.28 g/mol

IUPAC Name

1-piperidin-1-ylpropane-1-thione

InChI

InChI=1S/C8H15NS/c1-2-8(10)9-6-4-3-5-7-9/h2-7H2,1H3

InChI Key

CUURCVRZUVWICM-UHFFFAOYSA-N

Canonical SMILES

CCC(=S)N1CCCCC1

Origin of Product

United States

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